molecular formula C18H17ClN4O3S B2440506 3-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile CAS No. 579443-34-8

3-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Cat. No.: B2440506
CAS No.: 579443-34-8
M. Wt: 404.87
InChI Key: QERNRVHPRHPYOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring, the nitrophenyl group, and the piperazine ring would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrophenyl group, the furan ring, and the piperazine ring. Each of these groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl group, the furan ring, and the piperazine ring would all contribute to its properties .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research by Kumar et al. (2017) involved the synthesis of a novel series of compounds starting from 2-acetylfuran, leading to the evaluation of their antidepressant and antianxiety activities. These compounds, including piperazine derivatives, were tested in vivo on albino mice, indicating significant pharmacological activities. This study underscores the potential utility of furan and piperazine-containing compounds in developing new therapeutic agents (Kumar et al., 2017).

QSAR Studies

Al-Masoudi et al. (2011) conducted quantitative structure-activity relationship (QSAR) studies on new benzothiazoles derived substituted piperazine derivatives. These investigations aimed to understand the molecular basis of the biological activities of these compounds, potentially guiding the design of more effective and selective drugs (Al-Masoudi et al., 2011).

Antimalarial Activity

Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their capacity to inhibit the growth of Plasmodium falciparum. Their study highlights the importance of specific structural features for antimalarial activity, offering insights into designing new compounds for malaria treatment (Mendoza et al., 2011).

Antiviral and Antimicrobial Properties

A study by Reddy et al. (2013) focused on synthesizing new urea and thiourea derivatives of piperazine doped with Febuxostat. These compounds exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities, highlighting the therapeutic potential of furan and piperazine-based compounds in treating infectious diseases (Reddy et al., 2013).

Chemical Synthesis and Reactivity

Baichurin et al. (2019) explored the synthesis of geminally activated nitro dienes, contributing to the chemistry of furan and thiophene derivatives. Their work provides a basis for further exploration of these compounds in various chemical transformations and applications (Baichurin et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information.

Future Directions

Given the complexity of this compound, it could be of interest for further study. Its potential biological activity could be explored, and additional research could also be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

3-[4-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c19-15-12-13(23(24)25)2-3-14(15)16-4-5-17(26-16)18(27)22-10-8-21(9-11-22)7-1-6-20/h2-5,12H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERNRVHPRHPYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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